molecular formula C19H29N3O4 B12471535 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(heptan-4-ylidene)hydrazinyl]-2-oxoacetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(heptan-4-ylidene)hydrazinyl]-2-oxoacetamide

Katalognummer: B12471535
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: HQVBXORFANZSCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE include:

Uniqueness

What sets N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE apart from similar compounds is its unique combination of functional groups and structural features

Eigenschaften

Molekularformel

C19H29N3O4

Molekulargewicht

363.5 g/mol

IUPAC-Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(heptan-4-ylideneamino)oxamide

InChI

InChI=1S/C19H29N3O4/c1-5-7-15(8-6-2)21-22-19(24)18(23)20-12-11-14-9-10-16(25-3)17(13-14)26-4/h9-10,13H,5-8,11-12H2,1-4H3,(H,20,23)(H,22,24)

InChI-Schlüssel

HQVBXORFANZSCF-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=NNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.